2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide
Description
2-(4-tert-Butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide is a structurally complex acetamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group and a 4-tert-butylphenoxy ether moiety.
Properties
Molecular Formula |
C28H26ClNO5 |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C28H26ClNO5/c1-28(2,3)18-10-12-19(13-11-18)34-16-24(31)30-25-20-7-5-6-8-22(20)35-27(25)26(32)17-9-14-23(33-4)21(29)15-17/h5-15H,16H2,1-4H3,(H,30,31) |
InChI Key |
RTXSSYYHJPCHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of benzofuran exhibit significant activity against various inflammatory pathways, making this compound a candidate for further pharmacological exploration.
Case Study: Anti-inflammatory Activity
A study conducted on related benzofuran derivatives demonstrated their ability to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis. This suggests that 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide could exhibit similar properties, warranting further investigation in clinical settings.
Anticancer Research
Benzofuran derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The specific structural features of 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide may enhance its efficacy against specific cancer types.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Cell cycle arrest | |
| 2-(4-tert-butylphenoxy)-N-{...} | Prostate | TBD | Ongoing |
Neuroprotective Effects
Recent studies have indicated that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress.
Case Study: Neuroprotection
In vitro studies on related compounds have shown a reduction in neuronal cell death under oxidative stress conditions, suggesting that 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide could be a candidate for neuroprotective drug development.
Antimicrobial Properties
The compound's structural components are also being explored for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, aligning with the trend of discovering new antimicrobial agents from synthetic compounds.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in biochemical assays, it may inhibit enzyme activity by binding to the active site, preventing substrate binding.
Comparison with Similar Compounds
Structural Features
The compound’s unique architecture distinguishes it from simpler acetamide derivatives. Below is a comparative analysis with structurally related molecules:
Key Observations :
- The benzofuran core in the target compound confers rigidity, which may enhance binding specificity compared to flexible chains in simpler acetamides like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
- The 4-tert-butylphenoxy moiety increases steric bulk and lipophilicity, which could improve pharmacokinetic properties relative to nitro- or sulfonyl-substituted analogs .
Physicochemical Properties
However, inferences can be drawn:
| Property | Target Compound | N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | (Quinolin-8-yloxy)acetamide |
|---|---|---|---|
| Molecular Weight | ~529.98 g/mol (calculated) | 306.73 g/mol | ~230.26 g/mol |
| logP (Predicted) | High (~5.2, due to tert-butyl and benzofuran) | Moderate (~2.1, nitro and sulfonyl groups) | Moderate (~2.8, quinoline) |
| Hydrogen Bond Acceptors | 6 | 6 | 4 |
Implications :
- The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide may confer reactivity (e.g., redox activity), whereas the tert-butyl group in the target compound enhances metabolic stability .
Advantages of the Target Compound’s Design :
- Modular substitution allows tuning of electronic (chloro, methoxy) and steric (tert-butyl) properties for target-specific optimization.
Intermolecular Interactions
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features centrosymmetric C–H⋯O interactions, forming chains along the [101] crystallographic direction .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., H₂SO₄ catalysis) .
- Amide Coupling : Reaction of the benzofuran intermediate with 2-(4-tert-butylphenoxy)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Key Optimization: Control reaction temperatures (0–5°C for coupling steps) to minimize side reactions like hydrolysis of the chloro-methoxy group .
Q. How is the compound characterized for structural integrity and purity?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butylphenoxy protons at δ 1.3 ppm; benzofuran carbonyl at δ 165–170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 520.18) .
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer Activity : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination (reported range: 5–20 µM in structurally analogous compounds) .
- Anti-Inflammatory Potential : Inhibition of COX-2 enzyme activity (ELISA-based assays, IC₅₀ comparison to celecoxib) .
Advanced Research Questions
Q. What mechanistic insights exist for its anticancer activity?
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR; binding energy ≤ −8.5 kcal/mol) .
- Pathway Analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (cyclin D1 downregulation) in treated cells .
- Contradiction Resolution: Discrepancies in IC₅₀ values across studies may arise from cell line heterogeneity (e.g., p53 status) or assay protocols (e.g., serum concentration). Validate using standardized conditions (e.g., 10% FBS, 48-hour exposure) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Functional Group Modulation :
- Replace tert-butylphenoxy with 4-fluorophenoxy to assess impact on lipophilicity (logP measurements via shake-flask method) .
- Substitute chloro-methoxy with trifluoromethyl to evaluate metabolic stability (microsomal incubation assays) .
Q. How are contradictions in solubility and bioavailability data resolved?
- Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Structurally similar compounds show <10 µg/mL solubility, necessitating formulation strategies (e.g., nanoemulsions) .
- Permeability Assessment : Caco-2 cell monolayers to predict intestinal absorption. The tert-butyl group enhances logP but may reduce aqueous solubility, requiring balanced SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
